5-anilino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound is a derivative of the thiophene family . Thiophene derivatives are well known and studied compounds that demonstrate a wide range of biological and pharmacological activities .
Synthesis Analysis
New 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives have been synthesized by reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with three different chloroacetamide reagents . The synthesized thiophenes have been used as precursors in preparation of various thiazole-thiophene hybrids via their condensation with thiosemicarbazide and following treatment of the corresponding thiosemicarbazone with chloroacetone and/or chloroacetic acid .Molecular Structure Analysis
The molecular structures of the synthesized compounds have been determined on the basis of IR, 1H and 13C NMR, and mass spectra .Chemical Reactions Analysis
The reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile is the synthetic route to the targeted thieno [2,3-b]pyridine derivatives .Properties
IUPAC Name |
5-anilino-N-(4-chlorophenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-10-6-8-12(9-7-10)18-15(22)13-14(20-21-19-13)17-11-4-2-1-3-5-11/h1-9H,(H,18,22)(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRDDUNDOAIHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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